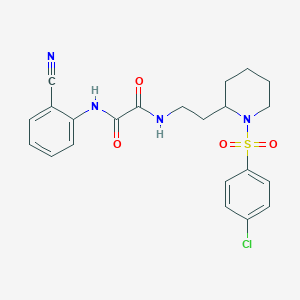

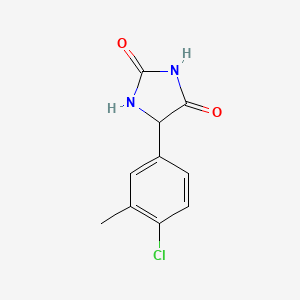

![molecular formula C20H20N4O4S B2489808 1-(3-((4-(吡唑啉[1,5-a]吡啶-3-羧酰)哌嗪-1-基)磺酰)苯基)乙酮 CAS No. 1396710-48-7](/img/structure/B2489808.png)

1-(3-((4-(吡唑啉[1,5-a]吡啶-3-羧酰)哌嗪-1-基)磺酰)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves complex reactions, including the formation of diazonium salts, coupling reactions, and the use of sulfonamide groups as starting materials. For instance, the synthesis of pyrazolopyrimidines and pyrazolotriazine derivatives incorporates the use of phenylsulfonyl moiety and various substituted aminoazopyrazole derivatives in one-pot reaction strategies, demonstrating the compound's multifaceted synthetic pathways (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been presented for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies reveal intermolecular interactions controlling molecular packing, highlighting the significance of H...H, N...H, and H...C contacts in determining the compound's structural configuration (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone are diverse, including cyclization of intermediate compounds, reactions with nucleophiles, and transformations into various heterocyclic compounds. For example, coupling of diazonium chlorides with methylene-active methyl phenacyl sulfones leads to new triazine derivatives via cyclization, illustrating the compound's reactive versatility (I. Ledenyova, P. A. Kartavtsev, K. Shikhaliev, A. Egorova, 2016).

科学研究应用

抗病毒和抗微生物应用

- 抗病毒活性:已合成并测试了一些吡唑吡啶衍生物的抗病毒活性,包括抗HSV1和抗HAV-MBB活性。这些化合物在抗病毒研究中显示出潜力,暗示相关化合物的可能应用领域(Attaby et al., 2006)。

- 抗微生物评估:含有磺酰基的新型吡唑吡嘧啶衍生物系列显示出显著的抗微生物活性,表明这些化合物在开发新的抗微生物药物中的实用性(Alsaedi et al., 2019)。

疼痛管理和受体拮抗

- 疼痛管理:一系列吡唑化合物,包括一种被鉴定为σ1受体拮抗剂的化合物,因其高水溶性和在小鼠模型中的镇痛特性而被报道具有疼痛管理潜力。这表明相关化学结构在疼痛管理中具有治疗应用(Díaz等人,2020)。

抗癌活性

- 抗癌活性:多项研究合成了具有潜在抗癌活性的新型砜衍生物。例如,化合物已针对乳腺癌细胞系进行评估,显示出含砜的化合物在癌症治疗中的潜力(Bashandy et al., 2011)。

杀虫剂

- 杀虫应用:关于含磺胺基噻唑衍生物的研究显示出对棉铃虫(Spodoptera littoralis)具有显著的毒性效果,表明这些化合物在农业中作为杀虫剂的潜在应用(Soliman et al., 2020)。

未来方向

属性

IUPAC Name |

1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDCVHMSRZEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5-methyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B2489736.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)